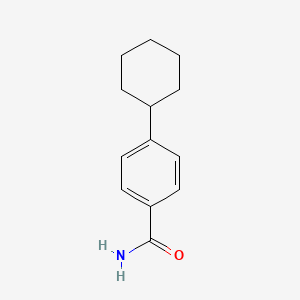
4-Cyanothiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanothiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanothiophene-2-carbonyl chloride typically involves the chlorination of 4-cyanothiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the thiophene ring to sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Applications De Recherche Scientifique
4-Cyanothiophene-2-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Medicinal Chemistry: Explored for its potential in developing pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties
Mécanisme D'action
The mechanism of action of 4-Cyanothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron-donating or withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanothiophene-2-carboxylic acid: Precursor to 4-Cyanothiophene-2-carbonyl chloride, used in similar synthetic pathways.
Uniqueness
This compound’s unique combination of the cyano and acyl chloride functional groups makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other thiophene derivatives .
Propriétés
Formule moléculaire |
C6H2ClNOS |
|---|---|
Poids moléculaire |
171.60 g/mol |
Nom IUPAC |
4-cyanothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNOS/c7-6(9)5-1-4(2-8)3-10-5/h1,3H |
Clé InChI |
HOVHTPNEMVDQCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


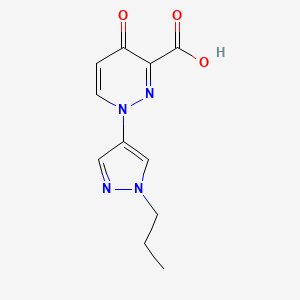
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
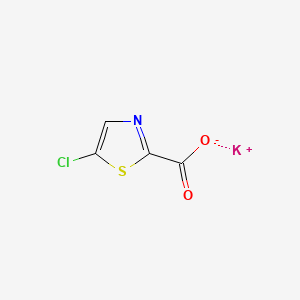
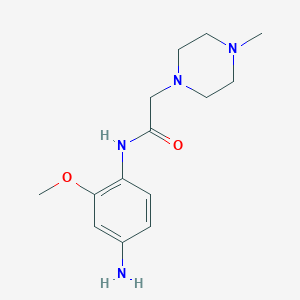
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)

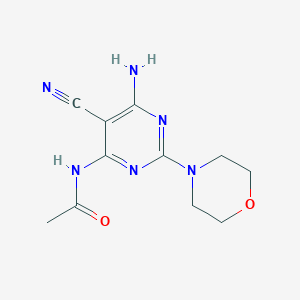
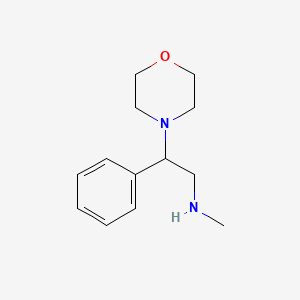
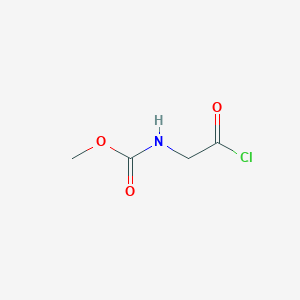
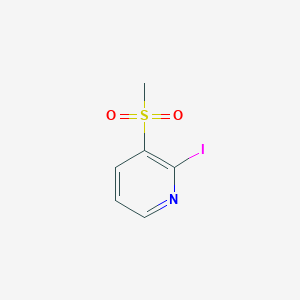

![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
